molecular formula C4H3ClN4O4 B6597981 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole CAS No. 84547-96-6

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole

Cat. No.: B6597981
CAS No.: 84547-96-6
M. Wt: 206.54 g/mol
InChI Key: VKCXIULUEMQTNL-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole is a chemical compound with the molecular formula C4H3ClN4O4 and a molecular weight of 206.54 g/mol . It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 1-position, and two nitro groups at the 3- and 5-positions on the pyrazole ring.

Future Directions

The development of high-performance energetic materials, including pyrazole derivatives, has received increasing attention due to their significant applications in national defense and aerospace technologies . Future research may focus on the design and synthesis of new pyrazole derivatives with improved properties, such as higher energy content, lower sensitivity, and better thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole typically involves the nitration of 4-chloro-1-methylpyrazole. The process begins with the chlorination of 1-methylpyrazole to introduce the chloro group at the 4-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3- and 5-positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in biological systems, leading to cell damage or death. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dinitropyrazole: Lacks the methyl group at the 1-position.

    1-methyl-3,5-dinitro-1H-pyrazole: Lacks the chloro group at the 4-position.

    3,5-dinitro-1H-pyrazole: Lacks both the chloro and methyl groups

Uniqueness

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole is unique due to the presence of both chloro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

4-chloro-1-methyl-3,5-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O4/c1-7-4(9(12)13)2(5)3(6-7)8(10)11/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCXIULUEMQTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269054
Record name 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-96-6
Record name 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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